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Compound of Interest

Compound Name: Rebaudioside O

Cat. No.: B3320229 Get Quote

Welcome to the technical support center for researchers, scientists, and drug development

professionals working with Rebaudioside O (Reb O). This resource provides troubleshooting

guides, frequently asked questions (FAQs), and detailed experimental protocols to address

challenges related to bitterness and aftertaste in sensory studies. As a novel and less-studied

steviol glycoside, direct quantitative data for Reb O is limited. Therefore, this guide leverages

established knowledge from closely related and well-researched steviol glycosides, such as

Rebaudioside A (Reb A), Rebaudioside D (Reb D), and Rebaudioside M (Reb M), to provide a

robust framework for your experimental design and troubleshooting.

Frequently Asked Questions (FAQs)
Q1: What is Rebaudioside O and how is its taste profile generally characterized?

Rebaudioside O is a minor steviol glycoside found in the leaves of the Stevia rebaudiana

plant. Like other steviol glycosides, it is a high-intensity, non-caloric sweetener. While specific

sensory data for Reb O is not extensively published, it is often grouped with other minor

glycosides like Reb D and Reb M, which are known to have a more favorable taste profile with

reduced bitterness and aftertaste compared to the more abundant Reb A.[1][2] However,

researchers should anticipate that at higher concentrations, some level of bitterness or off-taste

may still be perceptible.

Q2: What are the primary mechanisms behind the bitter taste of steviol glycosides?
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The bitter taste of steviol glycosides, including likely that of Reb O, is primarily mediated by the

activation of specific bitter taste receptors on the human tongue.[3] Research has identified two

main receptors, hTAS2R4 and hTAS2R14, that are activated by steviol glycosides like Reb A.

[4][5][6] The interaction between the steviol glycoside molecule and these receptors triggers a

signaling cascade that results in the perception of bitterness. The intensity of this bitter taste

can be influenced by the number and arrangement of glucose units on the steviol core.[3][7]

Q3: How can the bitterness and aftertaste of Rebaudioside O be reduced in experimental

formulations?

Based on strategies successful for other steviol glycosides, several approaches can be

explored to mitigate the bitterness of Reb O:

Blending with other Steviol Glycosides: Combining Reb O with other glycosides that have a

cleaner taste profile, such as Reb D or Reb M, can create a synergistic effect that improves

the overall taste and reduces bitterness.[8]

Enzymatic Modification (Glycosylation): The addition of glucose units to the steviol glycoside

molecule through enzymatic transglycosylation has been shown to reduce bitterness and

improve the sensory profile of compounds like Reb A.[9] This approach could potentially be

applied to Reb O.

Formulation with Taste Modulators: Incorporating natural or artificial flavorings and masking

agents can help to block or mask the perception of bitterness.

pH Adjustment: The perceived taste of steviol glycosides can be influenced by the pH of the

solution. Experimenting with different pH levels in your formulation may help to reduce

bitterness.[10]

Q4: Are there established sensory evaluation protocols for high-intensity sweeteners like

Rebaudioside O?

Yes, there are several well-established sensory evaluation protocols that can be adapted for

Reb O. These include Quantitative Descriptive Analysis (QDA) and Time-Intensity (TI) profiling.

[11][12] These methods utilize trained sensory panels to identify and quantify specific taste

attributes (e.g., sweetness, bitterness, metallic aftertaste) over time. It is crucial to use
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appropriate reference standards for sweetness (e.g., sucrose solutions) and bitterness (e.g.,

caffeine solutions) to ensure accurate and reproducible results.[11]
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Problem Potential Cause Troubleshooting Steps

High variability in sensory

panel scores for bitterness.

Panelist fatigue or carry-over

effects. Lack of standardized

reference points. Individual

differences in bitter taste

perception (e.g.,

"supertasters").

- Ensure adequate palate

cleansing with unsalted

crackers and water between

samples.[13] - Provide clear

and consistent reference

standards for bitterness (e.g.,

caffeine solutions of varying

concentrations).[11] - Screen

panelists for their sensitivity to

bitterness and consider this in

the data analysis.

Rebaudioside O solution

exhibits an unexpected

metallic or licorice-like

aftertaste.

Intrinsic properties of the Reb

O sample at the tested

concentration. Purity of the

Reb O sample.

- Conduct dose-response

studies to determine the

concentration at which off-

tastes become prominent. -

Verify the purity of your Reb O

sample using analytical

techniques like HPLC. -

Experiment with taste

modulators or blending with

other steviol glycosides to

mask these specific off-notes.

Difficulty in achieving a target

sweetness level without

introducing significant

bitterness.

The sweetness and bitterness

curves of Reb O may not be

linear and can vary with

concentration.

- Develop a concentration-

response curve for both

sweetness and bitterness of

Reb O. - Explore synergistic

blends with other high-intensity

sweeteners or bulk sweeteners

like erythritol to achieve the

desired sweetness with a lower

concentration of Reb O.

Inconsistent results in

beverage applications.

Degradation of Reb O under

acidic conditions. Interaction

- Evaluate the stability of Reb

O at the target pH of your

application over time.[14][15]
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with other ingredients in the

beverage matrix.

[16] - Test the sensory profile

of Reb O in the final beverage

matrix, as interactions with

flavors, acids, and other

components can alter taste

perception.

Quantitative Data Summary for Related Steviol
Glycosides
Note: The following data is for Reb A, Reb D, and Reb M and should be used as a comparative

reference for your own sensory data on Reb O.

Table 1: Mean Intensity Scores of Sweetness and Bitterness for Selected Steviol Glycosides

(0.1% w/v) and Sucrose (14% w/v)[1][2]
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Sweetener
In-Mouth
Sweetness

Immediate
Bitterness (5s
after
expectorating)

Lingering
Sweetness (1
min after
expectorating)

Lingering
Bitterness (1
min after
expectorating)

Sucrose (14%) 7.8 1.1 3.6 1.0

Rebaudioside A

(0.1%)
6.5 3.5 4.2 3.2

Rebaudioside D

(0.1%)
7.3 1.8 4.5 1.5

Rebaudioside M

(0.1%)
8.0 1.3 5.3 1.2

Scores are

based on a 15-

cm line scale

where 0 is not

perceptible and

15 is extremely

intense.

Table 2: Check-All-That-Apply (CATA) Aftertaste Descriptors for Selected Steviol Glycosides

and Sucrose[2]
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Descriptor Sucrose
Rebaudioside
A

Rebaudioside
D

Rebaudioside
M

Sweet 95 70 85 92

Pleasant 80 35 65 75

Bitter 5 68 20 15

Chemical/Artificia

l
10 60 55 58

Lingering 30 75 80 88

Values represent

the percentage

of panelists who

selected the

descriptor.

Experimental Protocols
Protocol 1: Quantitative Descriptive Analysis (QDA) for
Rebaudioside O
Objective: To identify and quantify the sensory attributes of Rebaudioside O in an aqueous

solution.

Materials:

Rebaudioside O (high purity)

Sucrose (for sweetness reference)

Caffeine (for bitterness reference)

Purified, deionized water

Unsalted crackers and room temperature water for palate cleansing
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Standard laboratory glassware and weighing equipment

Methodology:

Panelist Training:

Recruit 8-12 experienced sensory panelists.

Conduct training sessions to familiarize panelists with the key sensory attributes of high-

intensity sweeteners (e.g., sweetness, bitterness, metallic, licorice, astringency, sweet

aftertaste, bitter aftertaste).

Develop a consensus vocabulary and definitions for each attribute.

Train panelists on the use of a 15-cm line scale for intensity rating.

Reference Standards Preparation:

Prepare a series of sucrose solutions (e.g., 2%, 5%, 8%, 10% w/v) to anchor the

sweetness scale.

Prepare a series of caffeine solutions (e.g., 0.02%, 0.05%, 0.08% w/v) to anchor the

bitterness scale.

Sample Preparation:

Prepare aqueous solutions of Rebaudioside O at various concentrations (e.g.,

determined by preliminary testing to be iso-sweet with a sucrose reference).

Prepare a control sample of sucrose solution (e.g., 5% w/v).

Sensory Evaluation:

Conduct the evaluation in a controlled sensory analysis laboratory with individual booths.

[13][17]

Present samples monadically in a randomized order, coded with three-digit random

numbers.
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Instruct panelists to rinse their mouths with water and eat a small piece of an unsalted

cracker before the first sample and between each subsequent sample.

Panelists will rate the intensity of each sensory attribute on the 15-cm line scale.

Data Analysis:

Measure the ratings from the line scales and subject the data to Analysis of Variance

(ANOVA) to determine significant differences between samples for each attribute.

Use post-hoc tests (e.g., Tukey's HSD) for pairwise comparisons.

Generate spider web plots to visualize the sensory profiles of the samples.

Signaling Pathways and Visualizations
Bitter Taste Transduction Pathway for Steviol
Glycosides
The binding of a steviol glycoside like Rebaudioside O to the hTAS2R4/hTAS2R14 bitter taste

receptors initiates a G-protein coupled signaling cascade. This leads to the activation of

phospholipase C (PLCβ2), which in turn generates inositol triphosphate (IP3). IP3 triggers the

release of intracellular calcium, leading to depolarization of the taste receptor cell and the

transmission of a nerve impulse to the brain, which is perceived as a bitter taste.

Taste Receptor Cell Membrane

Intracellular Signaling

Rebaudioside O hTAS2R4 / hTAS2R14
(Bitter Receptor)

Binds to
G-Protein

(Gustducin)

Activates
PLCβ2

Activates

IP3Generates

PIP2

Ca²⁺ Release
(from ER)

Triggers
Cell Depolarization Brain

(Perception of Bitterness)
Nerve Impulse

Click to download full resolution via product page
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Caption: Bitter taste signaling pathway for steviol glycosides.

Experimental Workflow for Sensory Evaluation
The following workflow outlines the key steps in conducting a sensory evaluation study for

Rebaudioside O.

Define Objectives
(e.g., Compare Reb O to Reb A)

Panelist Recruitment
& Screening

Panelist Training
(Attribute recognition, scaling)

Experimental Design
(Randomized, controlled)

Sample Preparation
(Reb O solutions, references)

Sensory Evaluation Session
(Individual booths)

Data Collection

Statistical Analysis
(ANOVA, PCA)

Interpretation & Reporting
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Click to download full resolution via product page

Caption: General workflow for sensory evaluation experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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